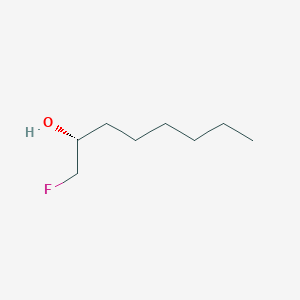

(R)-(+)-1-Fluoro-2-octanol

Descripción

BenchChem offers high-quality (R)-(+)-1-Fluoro-2-octanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-Fluoro-2-octanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-1-fluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGNQHRPPLDIFC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450747 | |

| Record name | (R)-(+)-1-Fluoro-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110270-42-3 | |

| Record name | (R)-(+)-1-Fluoro-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Positional Isomerism in Chiral Fluoroalcohols: A Comparative Analysis of (R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Chiral fluorinated alcohols, in particular, serve as valuable building blocks for complex pharmaceuticals. This guide provides a detailed comparative analysis of two closely related regioisomers: (R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol. While structurally similar, the positional difference of the fluorine and hydroxyl groups imparts distinct characteristics that have profound implications for drug design, synthesis, and biological activity. We will explore their structural nuances, comparative physicochemical properties, distinct synthetic pathways, and the resulting impact on their application in drug development, providing researchers with the foundational knowledge to strategically select the optimal isomer for their specific therapeutic targets.

The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their properties.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond contribute to significant changes in:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), often blocking sites of oxidation and increasing a drug's half-life.[1]

-

Binding Affinity: Fluorine can engage in unique, non-covalent interactions within protein binding pockets, including orthogonal multipolar interactions (C–F···C=O) and can alter the acidity of nearby protons, enhancing hydrogen bonding capabilities.[2]

-

Lipophilicity (logP): Contrary to common assumptions, the fluorination of aliphatic compounds can decrease lipophilicity, which can be advantageous for optimizing a drug's solubility and pharmacokinetic profile.[3]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's charge state at physiological pH.

Chirality adds another layer of complexity and opportunity. The specific three-dimensional arrangement of atoms is critical for molecular recognition by biological targets.[4][5] Therefore, the precise placement of both a fluorine atom and a hydroxyl group in a chiral framework, as seen in the octanol isomers, creates distinct pharmacophores with unique potential.

Structural and Physicochemical Distinctions

(R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol are vicinal fluoroalcohols, or fluorohydrins, with the same molecular formula (C₈H₁₇FO) and molecular weight.[6] However, the interchange of the fluorine and hydroxyl groups between the C1 and C2 positions leads to significant differences in their electronic and steric profiles.

-

(R)-1-fluoro-2-octanol: Features a primary fluorine and a secondary, chiral alcohol. The fluorine atom is more sterically accessible. The hydroxyl group is at the chiral center.

-

(R)-2-fluoro-1-octanol: Features a primary alcohol and a secondary, chiral fluoride. The fluorine atom is now at the chiral center and is more sterically hindered by the adjacent alkyl chain.

These structural differences directly influence their physicochemical properties.

| Property | (R)-1-fluoro-2-octanol | (R)-2-fluoro-1-octanol | Rationale for Differences |

| IUPAC Name | (2R)-1-fluorooctan-2-ol | (2R)-2-fluorooctan-1-ol | Positional isomerism of functional groups. |

| CAS Number | 110270-42-3[7] | 110500-32-8 (for S-enantiomer)[8] | Unique registry numbers for distinct chemical structures. |

| Molecular Weight | 148.22 g/mol [9] | 148.22 g/mol [9] | Identical molecular formula. |

| Boiling Point | 96-97 °C (at 22 mmHg)[7] | Estimated: Slightly Higher | Increased potential for intermolecular H-bonding in the primary alcohol may slightly elevate the boiling point compared to the secondary alcohol. |

| Density | 1.254 g/mL (at 25 °C)[7] | Estimated: Similar | Density is primarily influenced by molecular weight and packing, expected to be very similar. |

| Predicted logP | Lower | Higher | The more exposed hydroxyl group in the primary alcohol (2-fluoro-1-octanol) can lead to stronger solvation by water, making it slightly less lipophilic (lower logP) than the isomer with the more shielded secondary alcohol. |

| Acidity (pKa of OH) | Higher (Less Acidic) | Lower (More Acidic) | The fluorine atom at the C2 position in (R)-2-fluoro-1-octanol exerts a stronger electron-withdrawing inductive effect on the C1 hydroxyl group, increasing its acidity. |

Spectroscopic Characterization: The Isomeric Fingerprints

NMR spectroscopy is an indispensable tool for distinguishing between these isomers, particularly ¹⁹F NMR and the coupling patterns observed in ¹H and ¹³C NMR.

-

¹H NMR:

-

For (R)-1-fluoro-2-octanol: The protons on C1 (-CH₂F) will appear as a doublet of doublets due to coupling with both the fluorine atom and the proton on C2. The proton on C2 (-CH(OH)-) will be a multiplet.

-

For (R)-2-fluoro-1-octanol: The protons on C1 (-CH₂OH) will be a multiplet, coupled to the proton on C2. The proton on C2 (-CHF-) will appear as a complex multiplet, a doublet of multiplets, due to strong coupling with the fluorine atom and weaker couplings to protons on C1 and C3.

-

-

¹³C NMR: The key difference will be the chemical shifts of C1 and C2. The carbon directly bonded to fluorine will exhibit a large chemical shift (typically 70-90 ppm) and a very large one-bond C-F coupling constant (¹JCF ≈ 160-250 Hz).

-

For (R)-1-fluoro-2-octanol: C1 will show the large shift and coupling. C2 will be shifted downfield by the hydroxyl group (typically 60-75 ppm).

-

For (R)-2-fluoro-1-octanol: C2 will show the large shift and coupling. C1 will be shifted downfield by the hydroxyl group (typically 60-70 ppm).

-

-

¹⁹F NMR: This is the most direct method. The chemical shift of the fluorine will be different for the primary vs. secondary fluoride. Furthermore, the multiplicity will differ: the primary fluoride in (R)-1-fluoro-2-octanol will appear as a triplet (coupling to two C1 protons), while the secondary fluoride in (R)-2-fluoro-1-octanol will be a doublet of multiplets (coupling to the single C2 proton and others).[10][11]

-

IR Spectroscopy: Both isomers will show a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch. A strong C-F stretching band will also be present, typically in the 1000-1100 cm⁻¹ region. Differentiating the isomers by IR alone is challenging, but subtle shifts in the C-O stretching frequency (around 1050-1150 cm⁻¹) may be observable.

Asymmetric Synthesis: Causality in Stereoselective Routes

The synthesis of enantiomerically pure vicinal fluoroalcohols requires precise control of both regioselectivity and stereoselectivity. The choice of synthetic strategy is dictated by the target isomer.

A common and effective strategy involves the asymmetric reduction of a prochiral α-fluoroketone. This approach establishes the chiral center at the alcohol-bearing carbon.

Causality: This pathway hinges on two critical steps. First, an asymmetric epoxidation (e.g., Sharpless epoxidation of a related allylic alcohol, followed by conversion) generates the chiral epoxide with high enantiomeric excess. Second, the ring-opening with a fluoride source (like HF-Pyridine or Olah's reagent) proceeds via an Sₙ2 mechanism. [12]The fluoride ion attacks the least substituted carbon (C1), but for vicinal fluorohydrin synthesis from terminal epoxides, specific catalysts can direct the attack to the C2 position. [13]This nucleophilic attack inverts the stereochemistry at the point of attack. Therefore, to obtain the (R) configuration at C2, one must start with the (S)-epoxide. The regioselectivity of this step is crucial and can be influenced by the choice of fluoride source and reaction conditions.

This protocol describes a laboratory-scale synthesis of (R)-1-fluoro-2-octanol.

Materials:

-

1-fluoro-2-octanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Setup: Under an argon atmosphere, a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with (R)-CBS catalyst (5 mmol, 5 mol%). Anhydrous THF (50 mL) is added, and the solution is cooled to 0 °C in an ice bath.

-

Borane Addition: Borane-dimethyl sulfide complex (6 mL, 60 mmol) is added dropwise to the catalyst solution over 10 minutes. The mixture is stirred for an additional 15 minutes at 0 °C.

-

Substrate Addition: A solution of 1-fluoro-2-octanone (14.6 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 1 hour via a syringe pump, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol (20 mL) at 0 °C to destroy excess borane.

-

Workup: The mixture is warmed to room temperature and stirred for 30 minutes. Saturated aqueous NH₄Cl (50 mL) is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (R)-1-fluoro-2-octanol.

-

Characterization: The final product's identity and enantiomeric excess are confirmed using ¹H, ¹³C, ¹⁹F NMR, and chiral GC or HPLC analysis.

Reactivity, Biological Implications, and Drug Design

The positional isomerism directly translates to different chemical reactivity and biological interactions. A medicinal chemist's choice between these isomers is a strategic decision based on the project's goals.

-

Hydrogen Bonding: The primary alcohol in (R)-2-fluoro-1-octanol is less sterically hindered and can be a more effective hydrogen bond donor in a protein binding pocket compared to the more hindered secondary alcohol of its isomer. The increased acidity of this primary alcohol (due to the adjacent fluorine) can also strengthen this interaction.

-

Metabolic Stability: If the C2 position is a known site of metabolic oxidation in a parent drug, introducing a fluorine atom there, as in (R)-2-fluoro-1-octanol , would effectively block this pathway. Conversely, if the terminal position is the metabolic soft spot, the fluorine in (R)-1-fluoro-2-octanol could serve as a metabolic shield.

-

Chemical Reactivity and Pro-drugs: A primary alcohol is generally more reactive towards esterification or other derivatization than a secondary alcohol. Therefore, (R)-2-fluoro-1-octanol would be the preferred isomer if the hydroxyl group is intended as a handle for creating a pro-drug that is later cleaved in vivo.

-

Stereoelectronic Effects and "Activity Cliffs": The precise orientation of the C-F bond dipole can have a dramatic effect on receptor binding. A change in the fluorine's position can lead to a massive difference in biological potency, a phenomenon known as an "activity cliff". [14]The choice of isomer allows chemists to probe these interactions and fine-tune the molecule's fit and electronic complementarity to its target. For example, the secondary fluoride of (R)-2-fluoro-1-octanol places the chiral center and the C-F dipole in a different spatial relationship to the rest of the molecule than the primary fluoride of its isomer, which could be the key to unlocking potency against a specific biological target.

Conclusion

(R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol exemplify the subtle yet powerful influence of constitutional isomerism in drug design. While they share the same atomic composition, the positional arrangement of their fluorine and hydroxyl groups imparts distinct physicochemical properties, requires different synthetic strategies, and presents unique opportunities for modulating biological activity. The primary alcohol of (R)-2-fluoro-1-octanol offers enhanced acidity and reactivity, while the secondary alcohol of (R)-1-fluoro-2-octanol presents a different stereochemical and steric profile. A thorough understanding of these differences is paramount for researchers and drug development professionals, enabling them to make informed, rational decisions in the design and synthesis of next-generation therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles.

References

- Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions. Green Chemistry (RSC Publishing).

- Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- A-Technical-Guide-to-Fluorinated-Chiral- Alcohols-Properties-Synthesis-and-Applications. Benchchem.

- A general, enantioselective synthesis of β- and γ-fluoroamines. PMC - NIH.

- (R)-(+)-1-FLUORO-2-OCTANOL | 110270-42-3. ChemicalBook.

- Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH.

- Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Organic Syntheses Procedure.

- 1-Octanol, 2-fluoro-, (2S)- 110500-32-8 wiki. Guidechem.

- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PMC - NIH.

- 1-Octanol, 8-fluoro- | C8H17FO | CID 9856. PubChem.

- Emerging Applications of Chiral Switching in Drug Discovery and Development. JOCPR.

- Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. PMC.

- Chiral drugs. LabMed Discovery.

- Development of Easy-to-handle and Useful Fluorine-introducing Reagents. Tokyo Chemical Industry.

- An Overview of Fluorine NMR. ResearchGate.

- NMR | Fluorine Spectroscopy. Oxford Instruments.

- Organic Chemistry Ir And Nmr Cheat Sheet. mirante.sema.ce.gov.br.

- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. ScienceDirect.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 6. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. (R)-(+)-1-FLUORO-2-OCTANOL | 110270-42-3 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-Octanol, 8-fluoro- | C8H17FO | CID 9856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of Enantiopure 1-Fluoro-2-Alkanols: Structural Dynamics and Synthetic Access

Executive Summary

The strategic incorporation of fluorine into aliphatic chains is a cornerstone of modern medicinal chemistry, often employed to modulate lipophilicity (

This technical guide provides a rigorous analysis of the physical properties, conformational dynamics (specifically the fluorine gauche effect), and synthetic protocols required to access and characterize these molecules in their enantiopure forms.

The Fluorine Effect on Molecular Conformation

Unlike their non-fluorinated counterparts, 1-fluoro-2-alkanols exhibit unique conformational preferences driven by the gauche effect . In 1,2-disubstituted ethanes containing electronegative atoms (F and O), the gauche conformer is often thermodynamically preferred over the sterically less hindered anti conformer.[1][2]

Mechanistic Basis

The stability of the gauche rotamer in 1-fluoro-2-alkanols arises from two primary vectors:

-

Hyperconjugation: Donation of electron density from the

bonding orbital into the low-lying -

Electrostatic Interactions: While dipole-dipole repulsion typically disfavors gauche arrangements, the specific alignment of the C-F and C-O dipoles, often mediated by a weak intramolecular hydrogen bond (

), can stabilize the folded structure.

Conformational Equilibrium Diagram

The following diagram illustrates the thermodynamic equilibrium and the stabilizing forces at play.

Figure 1: Stereoelectronic forces driving the gauche preference in 1-fluoro-2-alkanols.

Comparative Physical Properties

To understand the impact of the fluorine substitution, we compare 1-fluoro-2-propanol (as a model for the class) against its non-fluorinated analog (2-propanol) and the hydroxylated analog (1,2-propanediol).

Data Summary

Note: Boiling point and density values apply to both racemic and enantiopure forms in achiral environments.

| Property | 2-Propanol (Reference) | 1-Fluoro-2-Propanol | 1,2-Propanediol (Diol) |

| Molecular Weight | 60.10 g/mol | 78.09 g/mol | 76.09 g/mol |

| Boiling Point | 82.6°C | 107 - 108°C | 188.2°C |

| Density (20°C) | 0.786 g/mL | 1.021 g/mL | 1.036 g/mL |

| H-Bond Donors | 1 | 1 | 2 |

| H-Bond Acceptors | 1 | 2 (O and F) | 2 |

| LogP (Lipophilicity) | 0.05 | ~ 0.30 | -0.92 |

Analysis of Trends

-

Boiling Point: The introduction of fluorine increases the boiling point relative to 2-propanol due to increased molecular weight and dipole moment, but it remains significantly lower than the diol. This confirms that the C-F bond does not participate in intermolecular hydrogen bonding networks as effectively as a C-OH group.

-

Lipophilicity (

): 1-Fluoro-2-propanol is more lipophilic than 1,2-propanediol. The replacement of a hydrophilic -OH with -F makes the molecule more membrane-permeable, a critical feature for drug design. -

Enantiomeric Properties: In an achiral environment (e.g., standard solvent, simple distillation), the physical properties of (S)-1-fluoro-2-propanol and (R)-1-fluoro-2-propanol are identical. They can only be distinguished via interaction with polarized light (Specific Rotation) or chiral stationary phases.

Synthetic Pathways to Enantiopurity

Accessing enantiopure 1-fluoro-2-alkanols requires avoiding racemization pathways common in

Protocol: Nucleophilic Fluorination of Chiral Epoxides

This method utilizes a "soft" fluorinating agent or a Lewis-acid activated fluoride source to open the epoxide ring at the less hindered position (terminal carbon).

Reagents:

-

Substrate: (S)-Propylene oxide (or alkyl homolog).

-

Fluoride Source: Olah's Reagent (PPHF) or Benzoyl fluoride with a chiral Cobalt(salen) catalyst (for kinetic resolution).

-

Solvent: Ether or Dichloromethane (anhydrous).

Step-by-Step Methodology:

-

Setup: Charge a flame-dried reaction flask with (S)-epoxide (1.0 equiv) under Argon atmosphere.

-

Activation: Cool to 0°C. Add amine-HF complex (e.g., 70% HF/Pyridine) dropwise. Caution: HF is extremely toxic and corrosive.

-

Reaction: Allow to warm to room temperature. Monitor by GC-MS for disappearance of epoxide. The reaction typically proceeds via an

-like mechanism, favoring attack at the primary carbon ( -

Quench: Pour mixture into ice-cold saturated

(slowly, to neutralize HF). -

Extraction: Extract with

(3x). Dry organics over -

Purification: Distillation is preferred over silica chromatography due to the volatility of lower homologs.

Synthetic Logic Diagram

Figure 2: Regioselective ring-opening mechanism ensuring retention of chirality.

Analytical Characterization (Self-Validating Protocols)

To claim "enantiopurity," one must prove it. Standard physical constants (BP, Density) are insufficient.

Polarimetry (Specific Rotation)

The specific rotation

-

Protocol: Dissolve the purified fluoroalkanol in methanol or chloroform (

). Measure rotation at 589 nm (Sodium D-line) at 20°C. -

Validation: Compare against literature values for known standards (e.g., (S)-1-fluoro-2-propanol).

-

Note: If the rotation is zero, the sample has racemized.

-

Chiral Gas Chromatography (GC)

Due to the volatility of 1-fluoro-2-alkanols (BP < 150°C for short chains), Chiral GC is superior to HPLC.

-

Column: Cyclodextrin-based stationary phase (e.g.,

-DEX).[3] -

Conditions: Isothermal run at low temperature (approx. 40-60°C) to maximize separation factors (

). -

Output: Integration of peak areas provides the Enantiomeric Excess (

).

Applications in Drug Design

The physical properties detailed above translate directly to biological efficacy:

-

Metabolic Blocking: The C-F bond at the

position prevents metabolic oxidation that would typically occur at a terminal methyl group, extending the half-life ( -

H-Bond Mimicry: The C-F bond acts as a weak H-bond acceptor, mimicking the spatial arrangement of a hydroxyl group without the donor capability, potentially improving blood-brain barrier (BBB) penetration by reducing the Polar Surface Area (PSA).

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Briggs, C. R., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[4] Journal of the Chemical Society, Perkin Transactions 2. Link

-

Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. Link

-

PubChem. (2025).[5] Compound Summary: 1-Fluoro-2-propanol.[5][6][7] National Library of Medicine. Link

-

ECHEMI. (2024). Physical Properties of 1-Fluoro-2-Propanol.[5][7][8]Link

Sources

- 1. works.swarthmore.edu [works.swarthmore.edu]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. 1-Fluoropropan-2-ol | C3H7FO | CID 101671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-FLUORO-2-PROPANOL | 430-50-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. pub.iapchem.org [pub.iapchem.org]

An In-depth Technical Guide to the Fluorohydrin Derivatives of (R)-1,2-Epoxyoctane: Synthesis, Characterization, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic considerations for the fluorohydrin derivatives of (R)-1,2-epoxyoctane. Chiral fluorohydrins are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic discussions, and comparative data to facilitate the strategic synthesis of the two key regioisomers: (R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol.

Introduction: The Strategic Importance of Chiral Fluorohydrins

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design.[1] The small size and high electronegativity of fluorine can lead to more stable pharmaceuticals with longer half-lives, ultimately improving patient compliance by reducing dosing frequency.[1] Chiral molecules are also central to drug development, as different enantiomers can exhibit vastly different biological activities.[2][3] The synthesis of enantiomerically pure, fluorine-containing drugs often results in increased potency and selectivity, with a reduction in side effects.[1]

The fluorohydrin derivatives of (R)-1,2-epoxyoctane serve as valuable chiral building blocks for the synthesis of more complex and biologically active molecules. The ability to selectively synthesize either the C1-fluorinated or C2-fluorinated regioisomer from a common chiral precursor is a powerful tool for creating diverse molecular scaffolds for drug discovery programs. This guide will delve into the chemical principles and practical methodologies for achieving this selective synthesis.

The Mechanistic Dichotomy: SN1 vs. SN2 in Epoxide Ring-Opening

The regioselectivity of the fluoride-mediated ring-opening of (R)-1,2-epoxyoctane is governed by the reaction mechanism, which can be modulated by the choice of reagents and reaction conditions. The two competing pathways are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.

-

SN2 Pathway (Basic or Neutral Conditions): In the presence of a strong, "naked" fluoride nucleophile and under neutral or basic conditions, the reaction proceeds via an SN2 mechanism.[4][5] The fluoride ion acts as the nucleophile, and the reaction involves a backside attack on one of the epoxide carbons. Due to steric hindrance from the alkyl chain, the attack preferentially occurs at the less substituted carbon (C1), leading to the formation of the primary fluoride, (R)-1-fluoro-2-octanol .[6] This reaction proceeds with an inversion of configuration at the center of attack.

-

SN1-like Pathway (Acidic Conditions): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[4][5] This is followed by the ring-opening to form a carbocation-like intermediate. The more stable secondary carbocation is preferentially formed at the more substituted carbon (C2). The fluoride ion then attacks this carbocation, resulting in the formation of the secondary fluoride, (R)-2-fluoro-1-octanol . While not a true SN1 reaction with a free carbocation, the transition state has significant SN1 character.[7][8]

Caption: Synthetic workflows for the two regioisomers.

Comparative Analysis of Synthetic Methods

The choice of synthetic method will depend on the desired regioisomer and the available resources. The following table summarizes the key features of the two primary approaches.

| Feature | SN2 Method (TBABF-KHF₂) | SN1-like Method (Dual-Catalyst) |

| Primary Product | (R)-1-fluoro-2-octanol | (R)-2-fluoro-1-octanol |

| Regioselectivity | High for the primary fluoride | High for the secondary fluoride |

| Key Reagents | TBABF, KHF₂ | Co(salen) complex, DBN, Benzoyl Fluoride |

| Reaction Temp. | 120 °C | Room Temperature |

| Advantages | Readily available and stable reagents. | Mild reaction conditions. |

| Considerations | Higher reaction temperature required. | Requires a chiral catalyst. |

Emerging Biocatalytic Approaches

Enzymatic methods offer a promising "green" alternative for the synthesis of chiral fluorohydrins. Halohydrin dehalogenases (HHDHs) are particularly interesting as they can catalyze the ring-opening of epoxides with various nucleophiles, including halide ions. [7][9]These enzymes can be employed for the kinetic resolution of racemic epoxides or the asymmetric synthesis from prochiral substrates. [10][11] While the direct use of fluoride as a nucleophile with HHDHs is still an area of active research, the established ability of these enzymes to perform highly enantioselective ring-opening reactions with other small anions like azide and cyanide suggests their potential for future development in hydrofluorination reactions. [8][11]The use of HHDHs could offer advantages in terms of enantioselectivity and sustainability.

Spectroscopic Characterization

The unambiguous identification of the synthesized fluorohydrin regioisomers relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds. ¹⁹F NMR is particularly diagnostic.

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. [12]A primary fluoride ((R)-1-fluoro-2-octanol) will exhibit a different chemical shift compared to a secondary fluoride ((R)-2-fluoro-1-octanol). [13]The wide chemical shift range of ¹⁹F NMR allows for clear distinction between isomers. [12]* ¹H NMR: The proton attached to the carbon bearing the fluorine will show a characteristic coupling to the fluorine atom (²JHF). The multiplicity and coupling constants of the protons on the oxirane ring carbons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). This provides definitive evidence for the location of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. [2][14]The spectra of both fluorohydrin isomers will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. [15]The molecular ion peak will confirm the successful incorporation of a fluorine atom. The fragmentation pattern can also provide clues about the structure of the molecule.

Diagram: Analytical Workflow for Characterization

Caption: Analytical workflow for structural confirmation.

Conclusion

The selective synthesis of fluorohydrin derivatives of (R)-1,2-epoxyoctane is a crucial capability for medicinal chemists and drug development professionals. By understanding the underlying mechanistic principles of epoxide ring-opening, researchers can strategically choose the appropriate reagents and conditions to access either the primary or secondary fluoride with high regioselectivity. This guide has provided detailed protocols, a comparative analysis of synthetic methods, and an overview of characterization techniques to empower scientists in their efforts to synthesize these valuable chiral building blocks. The emerging field of biocatalysis with enzymes like halohydrin dehalogenases promises to deliver even more efficient and sustainable routes to these important molecules in the future.

References

-

Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks. (2021, January 22). FULIR. Retrieved February 19, 2026, from [Link]

-

Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks. (2025, October 27). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

Akiyama, Y., Fukuhara, T., & Hara, S. (2003). Regioselective synthesis of fluorohydrines via SN2-type ring-opening of epoxides with TBABF-KHF2. Mendeley. Retrieved February 19, 2026, from [Link]

-

Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. (2010, February 17). The Doyle Group. Retrieved February 19, 2026, from [Link]

-

Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. (2016, August 8). PMC. Retrieved February 19, 2026, from [Link]

-

Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

-

Akiyama, Y., Fukuhara, T., & Hara, S. (n.d.). Regioselective Synthesis ofFluorohydrines via SN2-Type Ring-Opening of Epoxideswith TBABF-KHF2. HUSCAP. Retrieved February 19, 2026, from [Link]

-

Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

-

Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2024, September 25). Beilstein Journals. Retrieved February 19, 2026, from [Link]

-

Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. (n.d.). Retrieved February 19, 2026, from [Link]

-

A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (n.d.). Retrieved February 19, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Two‐Step Synthesis of a Chiral Fluorinated Alcohol With Silica‐Supported Enzyme RrADH in Batch and Continuous Flow Mode. (2026, February 10). ResearchGate. Retrieved February 19, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved February 19, 2026, from [Link]

-

NMR Spectroscopy :: 19F NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved February 19, 2026, from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). PMC. Retrieved February 19, 2026, from [Link]

- Preparation of fluoroalkanes. (n.d.). Google Patents.

-

Computational 19F NMR. 2. Organic compounds. (n.d.). Unipd. Retrieved February 19, 2026, from [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025, August 11). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. (n.d.). JEOL. Retrieved February 19, 2026, from [Link]

-

1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. (2008, April 15). Retrieved February 19, 2026, from [Link]

-

Biocatalytic conversion of epoxides. (2003, August 15). PubMed. Retrieved February 19, 2026, from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved February 19, 2026, from [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved February 19, 2026, from [Link]

-

Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022, February 20). Retrieved February 19, 2026, from [Link]

-

Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025, March 25). Ukrainian Chemistry Journal. Retrieved February 19, 2026, from [Link]

-

Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (2022, March 8). PMC. Retrieved February 19, 2026, from [Link]

-

Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved February 19, 2026, from [Link]

-

Mass spectra of fluorocarbons. (n.d.). Retrieved February 19, 2026, from [Link]

-

Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). (n.d.). Medify. Retrieved February 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. (PDF) Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins [academia.edu]

- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fulir.irb.hr [fulir.irb.hr]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. longdom.org [longdom.org]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Technical Guide to Commercially Available Chiral Fluoroalcohols with a C8 Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral fluoroalcohols are a pivotal class of organic compounds that have seen a surge in interest across medicinal chemistry, asymmetric catalysis, and materials science.[1] The strategic incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (–CF3) group, into a chiral alcohol framework imparts a unique combination of physicochemical properties.[1] These properties include enhanced metabolic stability, modulated lipophilicity and pKa, and a profound ability to engage in strong hydrogen bonding, all of which are highly desirable in drug design and catalysis.[1][2][3]

The trifluoromethyl group, in particular, is a well-established pharmacophore and bioisostere for methyl or chloro groups.[4][5] Its strong electron-withdrawing nature enhances the acidity of the proximal alcohol proton, turning these molecules into potent hydrogen-bond donors.[5] This feature is central to their function as chiral solvating agents and as catalysts or co-catalysts in enantioselective synthesis, where they can activate substrates and control stereochemistry through non-covalent interactions.[6][7]

This guide provides an in-depth technical overview of commercially available chiral fluoroalcohols possessing an eight-carbon (C8) chain. We will explore their structures, key properties, core applications with mechanistic insights, detailed experimental protocols, and characterization methods, offering a comprehensive resource for professionals in the field.

Commercially Available C8 Chiral Fluoroalcohols: A Comparative Overview

Several chiral fluoroalcohols with a C8 backbone are accessible through commercial vendors. The most common structural motif is 1,1,1-trifluoro-2-octanol, where the trifluoromethyl group and hydroxyl group reside on adjacent carbons, creating a potent stereogenic center. The availability of both (R) and (S) enantiomers is critical for asymmetric synthesis and chiral resolution.

| Compound Name | Structure (SMILES) | Key Properties & Characteristics | Typical Applications |

| (R)-1,1,1-Trifluoro-2-octanol | CCCCCO | - Potent hydrogen-bond donor - Low pKa relative to non-fluorinated analogs - Chiral building block | - Asymmetric synthesis - Chiral solvating agent for NMR - Pharmaceutical intermediate |

| (S)-1,1,1-Trifluoro-2-octanol | CCCCCO | - Enantiomer of the (R) form - Used for accessing opposite product enantiomers in catalysis | - Asymmetric synthesis - Chiral derivatizing agent for GC/HPLC - Mechanistic studies |

| Other C8 Isomers | Varies | - Properties depend on the relative positions of the fluoro-group and alcohol. Fluorination further down the chain has a less pronounced electronic effect on the hydroxyl group.[8][9] | - Research intermediates - Building blocks for complex fluorinated molecules |

Core Applications & Mechanistic Insights

The utility of C8 chiral fluoroalcohols stems directly from the electronic influence of the trifluoromethyl group. This strong electron-withdrawing group lowers the pKa of the alcohol, making it a more effective hydrogen-bond donor compared to its non-fluorinated counterparts.[5] This enhanced acidity is the cornerstone of its function in asymmetric catalysis and as a chiral solvating agent.

Mechanism of Stereochemical Induction in Asymmetric Catalysis

In many catalytic processes, chiral fluoroalcohols do not act as the primary catalyst but as crucial additives or co-catalysts. They operate by forming hydrogen-bonded complexes with substrates or catalyst intermediates, thereby creating a well-defined, chiral microenvironment around the reacting center. This interaction rigidifies the transition state and lowers the energy of the pathway leading to one enantiomer over the other.

Below is a conceptual diagram illustrating how a chiral fluoroalcohol can influence the stereochemical outcome of a reaction.

Caption: Conceptual workflow of stereochemical induction by a chiral fluoroalcohol.

Role in Drug Development

The trifluoromethyl carbinol motif (R-C(CF3)OH-R') is present in numerous bioactive molecules and drug candidates.[4] Incorporating a C8 chiral fluoroalcohol moiety can serve several purposes in drug design:[2][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong a drug's half-life.[2]

-

Modulation of Physicochemical Properties: The lipophilicity introduced by the C6 alkyl chain combined with the polar alcohol and CF3 group allows for fine-tuning of a molecule's solubility, permeability, and pharmacokinetic profile.[2][3]

-

Improved Target Binding: The potent hydrogen-bonding capability can lead to stronger and more specific interactions with biological targets like enzymes or receptors.[2]

Experimental Protocols

The enantioselective synthesis of chiral compounds is a primary application area.[10][11] Below is a representative, detailed protocol for the asymmetric reduction of a ketone, a fundamental transformation in organic synthesis, using a chiral fluoroalcohol as a key additive.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol, where a chiral C8 fluoroalcohol is used to induce enantioselectivity in a ruthenium-catalyzed reaction.

Materials:

-

[RuCl2(p-cymene)]2 (Ruthenium catalyst)

-

(1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN, Chiral Ligand)

-

(S)-1,1,1-Trifluoro-2-octanol (Chiral Additive)

-

Acetophenone (Substrate)

-

Formic acid/Triethylamine azeotrope (5:2 mixture) (Hydride Source)

-

Dichloromethane (DCM, Anhydrous)

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (1R,2R)-TsDPEN (4.4 mg, 0.012 mmol) in 2.0 mL of anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, add acetophenone (120.1 mg, 1.0 mmol) and (S)-1,1,1-Trifluoro-2-octanol (36.8 mg, 0.2 mmol, 20 mol%).

-

Initiation: Add the pre-formed catalyst solution from step 1 to the substrate mixture.

-

Hydride Addition: Add the formic acid/triethylamine (5:2) mixture (0.5 mL) to the reaction flask.

-

Reaction: Stir the reaction mixture vigorously at 28 °C for 16 hours.

-

Workup: Quench the reaction by adding 5 mL of saturated NaHCO3 solution. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 9:1). Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC analysis.[12]

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Characterization and Quality Control

Confirming the identity, purity, and enantiomeric integrity of C8 chiral fluoroalcohols is paramount. A combination of spectroscopic and chromatographic techniques is employed.

-

NMR Spectroscopy:

-

¹H NMR: Provides information on the overall structure. The proton on the carbon bearing the hydroxyl group (–CH(OH)CF3) typically appears as a characteristic quartet of doublets or a complex multiplet due to coupling with both the –CF3 group and adjacent protons.

-

¹⁹F NMR: A singlet peak confirms the presence of the –CF3 group. This is a highly sensitive and unambiguous method for detecting fluorine.

-

¹³C NMR: Shows the carbon skeleton, with the carbon attached to the fluorine atoms exhibiting a large C-F coupling constant.

-

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The alcohol is typically derivatized with a UV-active chiral or achiral agent and then analyzed on a chiral stationary phase column.[13][14]

-

Gas Chromatography (GC-MS): Using a chiral column or after derivatization with a chiral agent like Mosher's acid chloride, GC-MS can be used to separate enantiomers and confirm the molecular weight.[15]

-

Optical Rotation: Measurement of the specific rotation ([α]D) using a polarimeter confirms the bulk enantiomeric nature of the sample, distinguishing between the (+) and (-) enantiomers.

Conclusion and Future Outlook

Commercially available C8 chiral fluoroalcohols, particularly enantiomers of 1,1,1-trifluoro-2-octanol, are powerful and versatile tools for the modern chemist. Their unique electronic properties, driven by the trifluoromethyl group, make them highly effective in controlling stereochemistry in asymmetric reactions and in optimizing the properties of pharmaceutical candidates. As the demand for enantiomerically pure compounds continues to grow, the application of these specialized alcohols in catalysis and drug discovery is expected to expand, driving further innovation in synthetic methodology and the development of next-generation therapeutics.

References

-

ResearchGate. Examples of bioactive molecules containing trifluoromethyl carbinol. Available from: [Link]

-

ChemRxiv. Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational Means. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PMC. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

ResearchGate. Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. Available from: [Link]

-

PubMed. Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Available from: [Link]

-

ResearchGate. Asymmetric fluoroalkylations. Available from: [Link]

-

PubMed. Organocatalyzed Asymmetric Conjugate Addition of Alcohols to β-Fluoroalkyl Vinylsulfones by Bifunctional Phosphonium Salt Catalyst. Available from: [Link]

-

PubMed. Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers. Available from: [Link]

-

PMC. Catalytic Enantioselective Synthesis of Chiral Organofluorine Compounds: Alcohol-Mediated Hydrogen Transfer for Catalytic Carbonyl Reductive Coupling. Available from: [Link]

-

PMC. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. Available from: [Link]

-

PubMed. Fluoroalcohols for chemical modification of biomolecules. Available from: [Link]

-

The Good Scents Company. C8-18 fluoroalcohol phosphate. Available from: [Link]

-

Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. Available from: [Link]

-

ResearchGate. Chiral Ionic Liquids: Synthesis and Applications. Available from: [Link]

-

ResearchGate. (PDF) Asymmetric catalysis with FLPs. Available from: [Link]

-

ChemRxiv. Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically-Formed Chiral Auxiliary. Available from: [Link]

-

Preprints.org. Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Available from: [Link]

-

MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available from: [Link]

-

PubMed. Chiral Separation of Ketoprofen on an Achiral C8 Column by HPLC Using Norvancomycin as Chiral Mobile Phase Additives. Available from: [Link]

-

PMC. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available from: [Link]

- Google Patents. US7160449B2 - Proline chiral columns with broad chiral selectivity.

-

ResearchGate. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available from: [Link]

-

PubMed. Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC-MS and HPLC. Available from: [Link]

-

Royal Society of Chemistry. Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. Available from: [Link]

-

CNR-IRIS. Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. Organocatalyzed Asymmetric Conjugate Addition of Alcohols to β-Fluoroalkyl Vinylsulfones by Bifunctional Phosphonium Salt Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicaljournal.org [chemicaljournal.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US7160449B2 - Proline chiral columns with broad chiral selectivity - Google Patents [patents.google.com]

- 15. Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC-MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Stereospecific Synthesis of (R)-1-Fluoro-2-octanol

Topic: Synthesis of (R)-1-Fluoro-2-octanol from (R)-1,2-Epoxyoctane via Regioselective Ring-Opening

Abstract: This document provides a comprehensive guide for the synthesis of (R)-1-fluoro-2-octanol, a valuable chiral building block in pharmaceutical and materials science. The protocol details the stereospecific ring-opening of the chiral precursor, (R)-1,2-epoxyoctane, using an amine-hydrogen fluoride complex. We delve into the mechanistic underpinnings of the reaction, emphasizing the factors that govern its high regioselectivity and stereochemical fidelity. A detailed, step-by-step experimental procedure is provided, alongside critical safety protocols, methods for product purification, and analytical techniques for characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Principle

Fluorohydrins are crucial structural motifs in medicinal chemistry. The strategic incorporation of a fluorine atom adjacent to a hydroxyl group can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of enantiomerically pure fluorohydrins is therefore of high importance.

This application note describes a reliable method for the synthesis of (R)-1-fluoro-2-octanol through the nucleophilic ring-opening of (R)-1,2-epoxyoctane. Epoxides are highly valuable three-membered cyclic ethers that are susceptible to ring-opening reactions due to their inherent ring strain.[1] This reaction can be catalyzed by either acid or base. Under the conditions described herein, a fluoride anion acts as the nucleophile.

The choice of fluorinating agent is critical. While anhydrous hydrogen fluoride (HF) is a potent reagent, its extreme toxicity and corrosivity make it hazardous to handle. Amine/HF reagents, such as triethylamine trishydrofluoride (Et₃N·3HF) or pyridine-HF (Olah's Reagent), offer a safer and more manageable alternative.[2] These complexes serve as a source of nucleophilic fluoride in a less acidic medium, which helps to suppress side reactions and improve selectivity.

Mechanism of Reaction

The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The fluoride ion preferentially attacks the less sterically hindered carbon atom of the epoxide ring (C1).[3][4] This regioselectivity is a key feature of base-catalyzed or nucleophilic epoxide ring-opening reactions. The attack occurs from the backside, leading to an inversion of the stereochemical configuration at the center of attack. However, since the attack is on the non-chiral C1 carbon of (R)-1,2-epoxyoctane, the configuration of the stereocenter at C2 remains undisturbed. This results in the formation of the desired (R)-1-fluoro-2-octanol product with high stereochemical purity.

Safety Precautions: Handling Amine-HF Reagents

WARNING: All hydrogen fluoride sources, including amine-HF complexes, are extremely toxic, corrosive, and can cause severe, penetrating chemical burns that may not be immediately painful.[5] Skin contact can lead to delayed, deep tissue damage and potentially fatal systemic toxicity.[6]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height.[5] Ensure a safety shower and eyewash station are immediately accessible.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Use two pairs of gloves. An outer pair of heavy-duty neoprene or nitrile gloves over an inner pair of standard nitrile gloves.[8] Discard gloves immediately upon any suspected contact.

-

Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[8]

-

Body Protection: A chemically resistant lab coat and apron must be worn. Ensure legs and feet are fully covered.

-

-

Materials: Do NOT use glassware. HF reacts with silica in glass.[6] All reaction vessels, syringes, and stir bars must be made of compatible plastics (e.g., polyethylene, polypropylene, Teflon).

-

Emergency Preparedness: An HF-specific first aid kit containing 2.5% calcium gluconate gel must be present in the lab.[9] All personnel must be trained in its use. In case of skin contact, immediately flush with copious amounts of water for at least 5 minutes, remove contaminated clothing, and then apply calcium gluconate gel while seeking immediate medical attention.[9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the fluoride ring-opening of epoxides.[10]

3.1 Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| (R)-1,2-Epoxyoctane (>98% ee) | Synthesis Grade | Standard Vendor | |

| Triethylamine trishydrofluoride | Synthesis Grade | Standard Vendor | Et₃N·3HF, handle with extreme caution |

| Dichloromethane (DCM), anhydrous | Anhydrous | Standard Vendor | |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Standard Vendor | For aqueous solution |

| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Vendor | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For column chromatography |

| Hexanes & Ethyl Acetate | HPLC Grade | Standard Vendor | For chromatography |

| Equipment | |||

| Polypropylene round-bottom flask | 50 mL or appropriate size | ||

| Teflon-coated magnetic stir bar | |||

| Plastic syringes and needles | For reagent transfer | ||

| Rubber septa | |||

| Nitrogen or Argon gas line | With bubbler | ||

| Ice-water bath | |||

| Rotary evaporator | With plastic-coated condenser if possible | ||

| Chromatography column | Glass is acceptable here as HF is quenched |

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place a 50 mL polypropylene flask containing a Teflon-coated magnetic stir bar under an inert atmosphere of nitrogen.

-

To the flask, add (R)-1,2-epoxyoctane (1.0 equiv, e.g., 1.28 g, 10.0 mmol).

-

Using a plastic syringe, add 20 mL of anhydrous dichloromethane (DCM) to dissolve the epoxide.

-

-

Reaction Execution:

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly , via a plastic syringe, add triethylamine trishydrofluoride (1.5 equiv, e.g., 2.42 g, 15.0 mmol) to the reaction mixture dropwise over 15-20 minutes. Maintain the internal temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

-

Continue stirring for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.

-

-

Work-up and Quenching:

-

Cool the reaction flask back to 0 °C in an ice bath.

-

In a separate beaker, prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Very slowly and carefully , pour the reaction mixture into the stirred NaHCO₃ solution. Vigorous gas (CO₂) evolution will occur.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes:ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) to isolate the product.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield (R)-1-fluoro-2-octanol as a colorless oil.

-

Data, Characterization, and Expected Results

4.1 Quantitative Data

| Parameter | Value |

| Starting Material | (R)-1,2-Epoxyoctane |

| Fluorinating Agent | Et₃N·3HF (1.5 equivalents) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | 75-85% |

| Expected ee | >98% (retention of configuration) |

4.2 Product Characterization

The identity and purity of the final product, (R)-1-fluoro-2-octanol (C₈H₁₇FO), should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | A characteristic doublet of triplets (dt) between δ 4.5-4.2 ppm corresponding to the two protons on the carbon bearing the fluorine atom (-CH₂F). The large coupling constant is due to geminal H-F coupling (~47 Hz). |

| ¹³C NMR | A doublet around δ 85-82 ppm for the carbon attached to fluorine (-CH₂F), with a large one-bond C-F coupling constant (~170 Hz). A signal around δ 71-68 ppm for the carbon bearing the hydroxyl group (-CHOH). |

| ¹⁹F NMR | A triplet of triplets (tt) around δ -230 to -220 ppm, confirming the presence of the -CH₂F group. |

| MS (ESI+) | Expected m/z for [M+Na]⁺. |

| Chiral HPLC | Comparison with a racemic standard should show a single major enantiomeric peak, confirming the enantiomeric excess. |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive fluorinating agent (hydrolyzed); Insufficient reaction time/temperature. | Use a fresh bottle of Et₃N·3HF. Allow the reaction to stir for a longer period or gently warm to 30-35 °C if necessary. |

| Low Yield | Incomplete reaction; Product loss during workup or purification. | Ensure complete consumption of starting material before quenching. Be careful during extractions to avoid emulsion formation. Optimize chromatography. |

| Formation of Diol Side Product | Presence of water in the reaction mixture. | Use anhydrous solvent and ensure the reaction is run under a dry, inert atmosphere. |

| Poor Regioselectivity | Reaction conditions are too acidic, leading to Sₙ1 character. | Ensure a non-acidic fluoride source like Et₃N·3HF is used. Avoid strongly acidic reagents which can protonate the epoxide and favor attack at the more substituted carbon.[11] |

Conclusion

This application note provides a robust and reproducible protocol for the stereospecific synthesis of (R)-1-fluoro-2-octanol from its corresponding epoxide. The key to this transformation is the regioselective Sₙ2 ring-opening with a manageable amine-HF reagent. By adhering to the detailed experimental procedure and, most importantly, the stringent safety precautions, researchers can reliably access this valuable fluorinated chiral alcohol in high yield and excellent enantiopurity.

References

-

Doyle Group, The. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. Available at: [Link]

-

Engle, K. M., & Scott, P. J. H. (2016). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Chemical Neuroscience. Available at: [Link]

-

Hu, X., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. Available at: [Link]

-

Haufe, G., & Gomeza, A. (2006). Insight into the reaction mechanism of epoxyamine ring opening with amine/HF reagents. ResearchGate. Available at: [Link]

-

Furlan, R. L. E., et al. (2011). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Academia.edu. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

-

Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Available at: [Link]

-

Organic Syntheses. (2013). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Available at: [Link]

-

Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

-

University of Toronto, Environmental Health & Safety. (n.d.). Hydrogen Fluoride Protocol. Available at: [Link]

-

ChemRxiv. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Available at: [Link]

-

ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Available at: [Link]

-

University of Wisconsin-Madison, Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Available at: [Link]

-

The University of Queensland. (n.d.). Working Safely with Hydrofluoric Acid Guideline. UQ Policy and Procedure Library. Available at: [Link]

-

University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. Available at: [Link]

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 5. uab.edu [uab.edu]

- 6. ethz.ch [ethz.ch]

- 7. ehs.utoronto.ca [ehs.utoronto.ca]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. Working Safely with Hydrofluoric Acid Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. echemi.com [echemi.com]

Regioselective Nucleophilic Ring Opening of Terminal Epoxides with Fluoride

Application Note & Protocol Guide | Doc ID: AN-FL-042

Abstract

The strategic introduction of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry, often modulating

Introduction: The Regioselectivity Paradox

Terminal epoxides are ambivalent electrophiles. Their reactivity is governed by a tug-of-war between steric hindrance and electronic stabilization of the developing positive charge in the transition state.

-

Path A (Terminal Attack): Under basic or neutral nucleophilic conditions, the fluoride anion attacks the less hindered primary carbon (

). This yields a secondary alcohol / primary fluoride . -

Path B (Internal Attack): Under acidic or Lewis-acid catalyzed conditions, the epoxide oxygen is activated. The transition state gains carbocation character, favoring attack at the more substituted secondary carbon (

). This yields a primary alcohol / secondary fluoride .

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on reagent selection.

Figure 1: Divergent regioselectivity pathways governed by catalyst acidity and nucleophile basicity.

Methodology & Protocols

Protocol A: Terminal Fluorination (Primary Fluoride)

Target: Synthesis of 1-fluoro-2-alkanols.[4]

Mechanism:

Materials

-

Terminal Epoxide (1.0 equiv)

-

TBAF

- (Potassium bifluoride)[5][6][7]

-

Solvent: Anhydrous THF or

-

Safety:

generates HF in situ. Use plasticware (PTFE/PP) or silanized glass.

Step-by-Step Procedure

-

Preparation: In a PTFE reaction vessel equipped with a magnetic stir bar, suspend

(1.0 equiv) and TBAF -

Addition: Add the terminal epoxide (1.0 equiv) slowly at room temperature.

-

Note: For volatile epoxides, cool to 0°C during addition.

-

-

Reaction: Seal the vessel and heat to 60–80°C for 4–12 hours.

-

Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the epoxide.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with

or EtOAc. -

Quench carefully with saturated aqueous

(Caution: Gas evolution). -

Wash the organic phase with water (

) and brine (

-

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography.

Typical Result: >90:10 regioselectivity favoring the terminal fluoride.

Protocol B: Internal Fluorination (Secondary Fluoride)

Target: Synthesis of 2-fluoro-1-alkanols.

Mechanism: Acid-Assisted / Borderline

Materials

-

Terminal Epoxide (1.0 equiv)

-

Olah's Reagent (Pyridine

9HF) [EXTREME HAZARD] -

Solvent:

(DCM) -

Safety: Mandatory use of full PPE + Calcium Gluconate gel on standby. Work strictly in a fume hood.[8]

Step-by-Step Procedure

-

Preparation: Charge a polyethylene (PE) vial with the epoxide (1.0 equiv) in DCM (0.2 M). Cool to -78°C or 0°C (substrate dependent; lower temps improve regioselectivity).

-

Addition: Dropwise add Pyridine

9HF (1.1 to 1.5 equiv of fluoride).-

Technique: Use a plastic syringe with a stainless steel needle. Do not use glass syringes.

-

-

Reaction: Stir at 0°C for 1–3 hours. Allow to warm to RT only if conversion is sluggish.

-

Quenching (Critical):

-

Pour the reaction mixture slowly into a stirred slurry of ice and saturated

or -

Ensure pH is basic (>8) before extraction.

-

-

Workup: Extract with DCM. Wash with 1M HCl (to remove pyridine) followed by brine.

Typical Result: 70:30 to 90:10 favoring the internal fluoride (Markovnikov product), depending on the substrate's electronic bias.

Protocol C: Asymmetric & Catalytic Opening (Advanced)

Target: Enantioselective synthesis of fluorohydrins. Reagent System: (Salen)Co(III) or (Salen)Cr(III) complexes + HFIP/Benzoyl Fluoride. Reference: Adapted from Doyle et al. (JACS, 2010) and Haufe reviews.

This method utilizes a "cooperative catalysis" mechanism where a chiral Lewis acid activates the epoxide and a nucleophilic fluoride source (often generated in situ) opens the ring.

Workflow Diagram

Figure 2: Workflow for Co-Salen catalyzed enantioselective ring opening.[4]

Data Summary: Reagent Performance

The following table summarizes the expected regioselectivity for a generic terminal alkyl epoxide (

| Reagent System | Conditions | Major Product | Regio-Ratio (Term : Int) | Mechanism |

| TBAF / | THF, 80°C | Terminal F | 95 : 5 | |

| Terminal F | 80 : 20 | |||

| Pyridine | DCM, 0°C | Internal F | 10 : 90 | Acid-Assisted ( |

| DCM, -78°C | Internal F | 5 : 95 | Lewis Acid Activated | |

| AgF | Terminal F | 85 : 15 | Metal-Assisted |

Troubleshooting & Critical Parameters

Elimination (Alkene Formation)

-

Symptom: Appearance of allylic alcohols or dienes.

-

Cause: Fluoride acting as a base rather than a nucleophile.

-

Solution:

-

Switch from TBAF (highly basic) to TBAF/

or TBAF/AcOH (buffered). -

Avoid high temperatures (>100°C).

-

Poor Regioselectivity[4]

-

Symptom: ~50:50 mixtures of isomers.

-

Cause: Substrate bias (e.g., Styrene oxide).[3][4] Phenyl rings stabilize the benzylic cation, pushing the reaction toward internal attack even under "basic" conditions.

-

Solution:

-

For Terminal F on styrene oxide: Use solid-supported fluoride or strictly non-acidic conditions (e.g., CsF with crown ethers).

-

For Internal F : Use stronger Lewis acids (

) to enforce the electronic pathway.

-

Silyl Migration (If using silyl-protected alcohols)

-

Symptom: Loss of protecting group or migration to the newly formed alcohol.

-

Solution: Avoid TBDMS groups if using TBAF. Use Benzyl (Bn) or Pivaloyl (Piv) protecting groups which are stable to fluoride.

Safety: The "HF" Protocol

WARNING: Reagents such as Pyridine

-

Calcium Gluconate: Must be readily available on the benchtop (not in a drawer) before starting.

-

No Glass: Use Polypropylene (PP) or PTFE (Teflon) vessels for reactions involving high HF concentrations. Glass can be etched, leading to containment failure.

-

Double Gloving: Wear a pair of thick nitrile gloves over a standard pair. Check for pinholes.

-

Quenching: Never pour water into the acid. Pour the reaction mixture into a large excess of saturated bicarbonate/ice slurry.

References

-

Haufe, G. (2008). "Ring Opening of Epoxides with Nucleophilic Fluoride Reagents." Journal of Fluorine Chemistry.

-

Kalow, J. A., & Doyle, A. G. (2010). "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society.[3][9]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature.

-

Yang, N., et al. (2017).[7] "Ring opening of sugar-derived epoxides by TBAF/KHF2: An attractive alternative for the introduction of fluorine into the carbohydrate scaffold."[6][7] Chinese Chemical Letters.

-